molecular formula C9H9N3O2 B1489462 2,3-Dimethyl-3h-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 927801-46-5

2,3-Dimethyl-3h-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No. B1489462
M. Wt: 191.19 g/mol
InChI Key: XUVGYCRRDCPAOW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3h-imidazo[4,5-b]pyridine-6-carboxylic acid is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine is a fused heterocyclic ring system that structurally resembles purines . They are known to play a crucial role in numerous disease conditions . Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been described in various studies . For instance, one method involves the reaction of 2,3-diaminopyridine with triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . Another method involves the reduction of 2-amino-3-nitropyridine derivatives to the corresponding diaminopyridine which is then condensed with an appropriate carboxylic acid in polyphosphoric acid .


Molecular Structure Analysis

Imidazo[4,5-b]pyridine is a fused heterocyclic ring system that structurally resembles purines . It comprises an imidazole ring fused with a pyridine moiety . The group contains compounds with different biological activity .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions . For example, a methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine .

Future Directions

The future directions for research on 2,3-Dimethyl-3h-imidazo[4,5-b]pyridine-6-carboxylic acid and related compounds could involve further exploration of their therapeutic potential, development of new synthesis methods, and investigation of their mechanism of action . Given their wide range of biological activities, these compounds may have potential applications in the treatment of various diseases .

properties

IUPAC Name

2,3-dimethylimidazo[4,5-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-11-7-3-6(9(13)14)4-10-8(7)12(5)2/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVGYCRRDCPAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-3h-imidazo[4,5-b]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,3-Dimethyl-3h-imidazo[4,5-b]pyridine-6-carboxylic acid

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